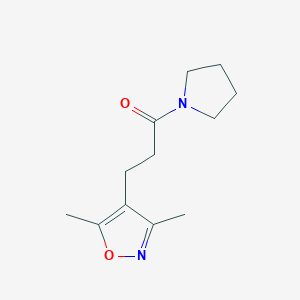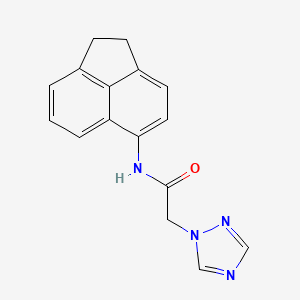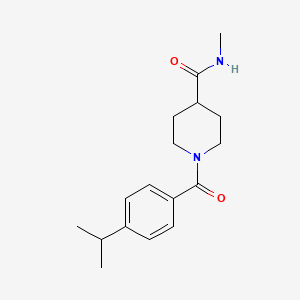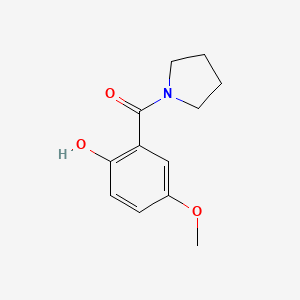
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known as DOP or DOPr, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for scientific research purposes. The compound is known to have a similar chemical structure to other designer drugs such as cathinones and amphetamines.
Wirkmechanismus
The exact mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have stimulant properties and can cause increased alertness, euphoria, and energy. The compound has also been shown to increase heart rate, blood pressure, and body temperature. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a similar effect on the brain as other stimulants such as cocaine and amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its ability to selectively activate certain neurotransmitter systems in the brain. This can allow researchers to study the effects of specific neurotransmitters on behavior and cognition. However, one limitation of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is its potential for abuse and addiction. Therefore, it is important to use caution when handling the compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. One area of research could be focused on the development of new compounds based on the chemical structure of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one that may have improved therapeutic benefits. Another area of research could be focused on the development of new analytical techniques for the detection of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in biological samples. Additionally, more research could be conducted to better understand the long-term effects of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one on the brain and behavior.
Synthesemethoden
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves the condensation of 4,5-dihydrooxazole-2-thione with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a strong base. The reaction results in the formation of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one as a white crystalline powder. The purity of the compound is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been primarily used for scientific research purposes to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of stimulants on the brain. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has also been used to study the effects of psychoactive substances on behavior, cognition, and memory.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-11(10(2)16-13-9)5-6-12(15)14-7-3-4-8-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIJIMIDBHZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)

![2,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7507539.png)







![(E)-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507606.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)

